3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 2193064-98-9
VCID: VC6800363
InChI: InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3
SMILES: CC1(CS(=O)(=O)C1)CO
Molecular Formula: C5H10O3S
Molecular Weight: 150.19

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide

CAS No.: 2193064-98-9

Cat. No.: VC6800363

Molecular Formula: C5H10O3S

Molecular Weight: 150.19

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide - 2193064-98-9

Specification

CAS No. 2193064-98-9
Molecular Formula C5H10O3S
Molecular Weight 150.19
IUPAC Name (3-methyl-1,1-dioxothietan-3-yl)methanol
Standard InChI InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3
Standard InChI Key ZLWCNIPDBULMMA-UHFFFAOYSA-N
SMILES CC1(CS(=O)(=O)C1)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, (3-methyl-1,1-dioxothietan-3-yl)methanol, reflects its core structure: a thietane ring (a four-membered cyclic sulfide) oxidized to a 1,1-dioxide, with a hydroxymethyl (-CH2_2OH) and a methyl (-CH3_3) group bonded to the same carbon atom at position 3. The sulfone groups introduce significant polarity, while the hydroxymethyl moiety enhances solubility in protic solvents. The SMILES notation CC1(CS(=O)(=O)C1)CO succinctly encodes this arrangement, confirming the stereoelectronic environment.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC5H10O3S\text{C}_5\text{H}_{10}\text{O}_3\text{S}
Molecular Weight150.19 g/mol
IUPAC Name(3-methyl-1,1-dioxothietan-3-yl)methanol
CAS Registry Number2193064-98-9

Synthetic Methodologies

General Approaches to Thietane Synthesis

Thietanes are commonly synthesized via nucleophilic ring-opening reactions of strained three-membered heterocycles (e.g., epoxides or aziridines) followed by intramolecular cyclization . For example, chloromethyloxirane derivatives react with hydrogen sulfide (H2S\text{H}_2\text{S}) under basic conditions to form thietane-3-ols through a sequence of nucleophilic attack and proton transfer . Similar strategies could theoretically be adapted to introduce hydroxymethyl and methyl groups at the 3-position.

Hypothetical Pathway for 3-(Hydroxymethyl)-3-methylthietane 1,1-Dioxide

A plausible route involves:

  • Epoxide Formation: Reacting a substituted allylic alcohol with an oxidizing agent to form a methyl-substituted epoxide.

  • Thiolate Cyclization: Treating the epoxide with a thiolate nucleophile to induce ring-opening and subsequent cyclization, forming the thietane ring.

  • Oxidation: Converting the sulfide to a sulfone using a strong oxidizing agent like H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} .

  • Functionalization: Introducing the hydroxymethyl group via alkyne hydration or reduction of a carbonyl intermediate.

Physicochemical Properties

Table 2: Comparative Data for Analogous Compounds

CompoundDensity (g/cm³)Boiling Point (°C)Reference
Dihydro-3(2H)-thiophenone 1,1-dioxide1.5393.3
3-(Hydroxymethyl)-4-methylthiomorpholine 1,1-dioxideN/AN/A

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current methods for thietane synthesis often suffer from low yields or harsh conditions. Developing catalytic asymmetric routes remains a challenge .

  • Biological Profiling: No studies have evaluated the toxicity, pharmacokinetics, or bioactivity of this compound.

Promising Avenues

  • Catalytic Ring-Opening Polymerization: Exploring its use in generating sulfur-containing polymers with tailored properties.

  • Fragment-Based Drug Discovery: Leveraging its rigid scaffold to design kinase or protease inhibitors .

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